molecular formula C18H20N2O3 B5690990 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide

Cat. No. B5690990
M. Wt: 312.4 g/mol
InChI Key: PFCCXRIFUJTJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide is a chemical compound used in scientific research for its potential therapeutic applications. It is a novel small molecule that has gained attention for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide is not fully understood. However, it has been suggested that it may modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in cell growth, survival, and inflammation, which are important processes in various diseases.
Biochemical and Physiological Effects
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Furthermore, it has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also relatively stable and can be easily synthesized in the lab. However, there are also limitations to its use in lab experiments. It may have off-target effects, which may complicate the interpretation of results. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This may provide insights into its potential therapeutic applications and help to optimize its use in lab experiments. Another direction is to evaluate its efficacy in animal models of various diseases. This may provide preclinical data to support its potential use in human clinical trials. Furthermore, it may be useful to explore its potential in combination with other drugs or therapies to enhance its efficacy.

Synthesis Methods

The synthesis of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide involves several steps. The starting material is 8-methoxy-3,4-dihydro-2H-chromen-3-yl)methylamine, which is reacted with 6-methylpyridine-2-carboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond. The final product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-5-3-7-15(20-12)18(21)19-10-13-9-14-6-4-8-16(22-2)17(14)23-11-13/h3-8,13H,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCCXRIFUJTJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NCC2CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-methylpyridine-2-carboxamide

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